(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a chlorobenzylidene group, and a bis(2-methylpropyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-chlorobenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with bis(2-methylpropyl)amine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of the chlorobenzylidene group in (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C24H28ClNO3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(3-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H28ClNO3/c1-15(2)12-26(13-16(3)4)14-20-21(27)9-8-19-23(28)22(29-24(19)20)11-17-6-5-7-18(25)10-17/h5-11,15-16,27H,12-14H2,1-4H3/b22-11- |
InChI Key |
ZWSRDASRRXWQSK-JJFYIABZSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O)CC(C)C |
Origin of Product |
United States |
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